N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide
Description
N-(4-Methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at position 8 and an N-(4-methoxyphenyl)acetamide group at position 2.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O4/c1-32-17-11-9-16(10-12-17)24-19(30)14-29-23(31)28-13-5-8-18(21(28)26-29)22-25-20(27-33-22)15-6-3-2-4-7-15/h2-13H,14H2,1H3,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWBGLFSTXFRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. Its structure incorporates multiple pharmacologically relevant motifs, which may contribute to its diverse biological effects. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is , with a molecular weight of 442.4 g/mol. The compound's structure features a methoxyphenyl group and a triazolo-pyridine core linked through an acetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₄ |
| Molecular Weight | 442.4 g/mol |
| CAS Number | 1251624-96-0 |
Antimicrobial Activity
Recent studies have indicated that compounds similar in structure to N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing oxadiazole and triazole derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
- Antifungal Activity : Similar derivatives have also demonstrated antifungal properties against species like Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values suggesting potency comparable to established antifungals .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines:
- Cell Line Studies : Research indicates that derivatives with similar structural features can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). For instance, compounds derived from triazole frameworks have shown IC50 values in the low micromolar range (0.25–48 μM), indicating substantial cytotoxicity .
- Mechanisms of Action : The anticancer activity is often attributed to the activation of apoptotic pathways. For example, compounds have been shown to increase p53 expression and caspase activation in MCF7 cells, leading to programmed cell death .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances the lipophilicity and overall biological activity of the compound.
- Heterocyclic Contributions : The incorporation of oxadiazole and triazole rings is critical for enhancing anticancer and antimicrobial activities due to their ability to interact with biological targets effectively .
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical or preclinical settings:
- Study on Anticancer Efficacy : A recent study evaluated a series of triazole derivatives against a panel of human cancer cell lines and identified several candidates with GI50 values below 10 µM . This suggests that modifications to the oxadiazole or triazole moieties can lead to improved efficacy.
- Antimicrobial Screening : Another research project screened various oxadiazole derivatives for antimicrobial activity against clinical isolates and found promising results against resistant strains of bacteria and fungi .
Scientific Research Applications
The compound N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a complex organic molecule with potential applications in various scientific fields. This article aims to explore its applications, particularly in medicinal chemistry and materials science, supported by data tables and case studies.
Molecular Formula
The molecular formula of the compound is .
Antimicrobial Activity
Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of triazoles showed effectiveness against various bacterial strains, suggesting potential for the compound in antibiotic development .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide. The presence of the oxadiazole moiety has been linked to cytotoxic effects on cancer cells. A specific case study showed that triazole derivatives induced apoptosis in cancer cell lines through mitochondrial pathways .
Anti-inflammatory Effects
The methoxyphenyl group is known for its anti-inflammatory properties. Compounds with similar structures have been tested for their ability to inhibit pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory disease treatments .
Synthesis of Novel Polymers
The unique structure of this compound allows it to be utilized as a building block for synthesizing novel polymers with enhanced properties. Research has shown that incorporating such heterocycles into polymer matrices can improve thermal stability and mechanical strength .
Photovoltaic Applications
Recent studies have explored the use of triazole-containing compounds in organic photovoltaics. These materials can enhance charge transport and stability in solar cells, indicating a promising application for this compound in renewable energy technologies .
Case Study 1: Antimicrobial Activity
In a comparative study, several derivatives of triazole were synthesized and tested against E. coli and Staphylococcus aureus. The derivative containing the oxadiazole ring exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
A derivative of the compound was tested on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers when treated with the compound compared to control groups. The mechanism involved activation of caspase pathways typical of apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Core Heterocycles: The target compound’s [1,2,4]triazolo[4,3-a]pyridine core distinguishes it from the pyridinyl () and 1,2,4-triazole () systems. This fused core may enhance rigidity and binding affinity in biological targets compared to simpler heterocycles .
Substituent Effects :
- The 4-methoxyphenyl group in the target compound and analog improves solubility due to its electron-donating methoxy group. In contrast, the 3-chloro-4-methoxyphenyl substituent in increases lipophilicity and steric bulk, which may alter metabolic stability .
- The 3-phenyl-1,2,4-oxadiazol-5-yl group in the target compound vs. 4-chlorophenyl-oxadiazole in highlights how para-substituted halogens (Cl) could enhance target selectivity but reduce solubility .
Hypothesized Pharmacological Profiles
- Target Compound : The triazolopyridine-oxadiazole framework may target enzymes like kinases or proteases, leveraging the oxadiazole’s hydrogen-bond acceptor properties. The 4-methoxyphenyl group could reduce cytotoxicity compared to chlorinated analogs .
- Analog : The dual chloro-substituents likely enhance binding to hydrophobic pockets but may increase off-target interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
